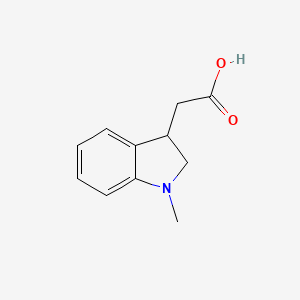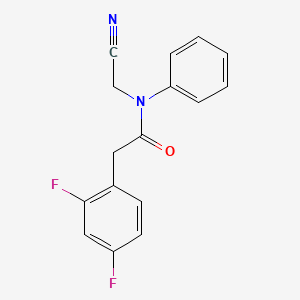
N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide, also known as DCFPyL, is a small molecule that has gained attention in the field of molecular imaging due to its potential as a prostate-specific membrane antigen (PSMA) targeting agent. PSMA is a transmembrane protein that is overexpressed in prostate cancer cells, making it an attractive target for imaging and therapeutic purposes. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
Research has demonstrated the utility of compounds related to N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide in the synthesis of bioactive molecules. For instance, studies have explored the condensation of cyanothioacetamide with various substrates to yield compounds that underwent further transformations into bioactive analogues, showing activities against human leukemic and murine cells in tissue culture. These findings underscore the role of structurally similar compounds in medicinal chemistry and drug development (Su et al., 1988).
Analytical Chemistry
In analytical chemistry, derivatives similar to this compound have been synthesized for use as electrophore reagents in trace organic analysis. Such compounds have demonstrated utility in coupling with model analytes for oxidative sugar damage to DNA, highlighting their importance in analytical methodologies for detecting minute organic compounds (Lu & Giese, 2000).
Material Science
In the field of material science, research involving structurally related compounds has focused on understanding the geometry and bond-length alternation in nonlinear optical materials. The study of donor strength in push-pull molecules, which share a resemblance in structure to this compound, provides insights into the design of novel nonlinear optical chromophores, assessing the impact of donor strength and the extent of conjugation on their properties (Gainsford et al., 2008).
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c17-13-7-6-12(15(18)11-13)10-16(21)20(9-8-19)14-4-2-1-3-5-14/h1-7,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQYMRSIBMWUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

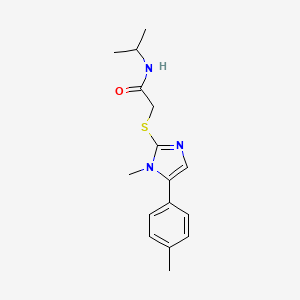
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)


![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)
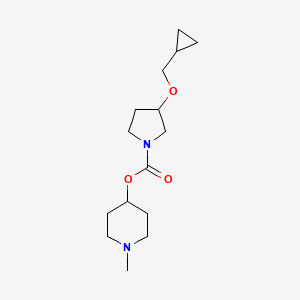
![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)
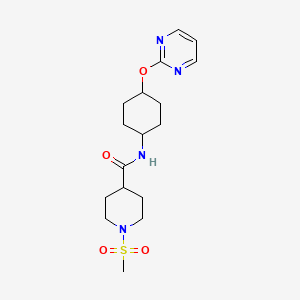

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2752065.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-](/img/structure/B2752067.png)
